molecular formula C6H15N3O2 B14300650 1,2-Ethanediamine, N-(2-methyl-2-nitropropyl)- CAS No. 111986-97-1

1,2-Ethanediamine, N-(2-methyl-2-nitropropyl)-

Cat. No.: B14300650
CAS No.: 111986-97-1
M. Wt: 161.20 g/mol
InChI Key: IQWOALQXZHYQRT-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N-(2-methyl-2-nitropropyl)- is an organic compound with a complex structure that includes both amine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N-(2-methyl-2-nitropropyl)- typically involves the reaction of 1,2-ethanediamine with 2-methyl-2-nitropropane under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N-(2-methyl-2-nitropropyl)- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different nitrogen oxides.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Halogenated compounds and strong bases are often used in substitution reactions.

Major Products

    Oxidation: Nitrogen oxides such as NO2 or NO.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted amine compounds.

Scientific Research Applications

1,2-Ethanediamine, N-(2-methyl-2-nitropropyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N-(2-methyl-2-nitropropyl)- involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the amine groups can form hydrogen bonds and interact with other molecules. These interactions can affect biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Ethanediamine, N-methyl-
  • 1,2-Ethanediamine, N-ethyl-N’-methyl-
  • 1,2-Dimethylethylenediamine

Uniqueness

1,2-Ethanediamine, N-(2-methyl-2-nitropropyl)- is unique due to the presence of both amine and nitro functional groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in various applications.

Properties

CAS No.

111986-97-1

Molecular Formula

C6H15N3O2

Molecular Weight

161.20 g/mol

IUPAC Name

N'-(2-methyl-2-nitropropyl)ethane-1,2-diamine

InChI

InChI=1S/C6H15N3O2/c1-6(2,9(10)11)5-8-4-3-7/h8H,3-5,7H2,1-2H3

InChI Key

IQWOALQXZHYQRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCCN)[N+](=O)[O-]

Origin of Product

United States

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